molecular formula C21H22N2O3 B7701465 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

Numéro de catalogue B7701465
Poids moléculaire: 350.4 g/mol
Clé InChI: ZMFRGUZEBKHUTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic neuropathic pain.

Mécanisme D'action

EMA401 works by blocking the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling in the nervous system. By blocking the activity of AT2R, EMA401 reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a selective effect on the nervous system, with little to no effect on other organ systems. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of EMA401 is its specificity for the nervous system, making it an ideal candidate for the treatment of neuropathic pain. Additionally, EMA401 has been shown to have a favorable safety profile, making it a promising treatment option for patients with chronic neuropathic pain. However, one limitation of EMA401 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.

Orientations Futures

Future research on EMA401 should focus on further elucidating its mechanism of action and identifying potential biomarkers that can be used to predict patient response to treatment. Additionally, further clinical trials are needed to determine the long-term safety and efficacy of EMA401 in the treatment of chronic neuropathic pain. Finally, research should also explore the potential use of EMA401 in the treatment of other chronic pain conditions.

Méthodes De Synthèse

EMA401 is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-methylamine to yield the amide intermediate. The amide intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, EMA401.

Applications De Recherche Scientifique

EMA401 has been extensively studied for its potential use as a treatment for chronic neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain in animal models of neuropathic pain. Clinical trials have also shown promising results, with EMA401 demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.

Propriétés

IUPAC Name

N-ethyl-2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)19(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRGUZEBKHUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.